3-Cyano-4-fluorophenylzinc bromide is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is characterized by its unique structural features, including a cyano group and a fluorine atom attached to a phenyl ring, which enhance its reactivity and selectivity in chemical reactions. It is commonly utilized in the synthesis of complex organic molecules in both academic and industrial research settings.
3-Cyano-4-fluorophenylzinc bromide can be sourced from specialized chemical suppliers and manufacturers that focus on organometallic compounds. It is typically available in solutions such as 0.50 M in tetrahydrofuran, a common solvent used in organozinc chemistry.
This compound falls under the category of organozinc reagents, which are widely recognized for their utility in organic synthesis. Specifically, it is classified as a zinc halide derivative due to the presence of zinc and bromide ions, and it is often employed in cross-coupling reactions like Negishi coupling.
The synthesis of 3-cyano-4-fluorophenylzinc bromide generally involves the reaction of 3-cyano-4-fluorophenyl bromide with zinc metal. The reaction is performed under inert conditions to prevent oxidation and moisture interference.
The reaction can be represented as follows:
This reaction typically utilizes tetrahydrofuran as a solvent and requires careful control of temperature and atmosphere to optimize yield and purity. Industrial-scale production may involve specialized reactors designed to maintain these conditions effectively.
The molecular formula of 3-cyano-4-fluorophenylzinc bromide is . The structure includes:
C#N[C@H](F)C1=CC=CC=C1[Zn]Br
3-Cyano-4-fluorophenylzinc bromide primarily participates in cross-coupling reactions, particularly Negishi coupling, where it reacts with various electrophiles such as organic halides or triflates.
In these reactions, the organozinc reagent acts as a nucleophile, transferring the cyano-4-fluorophenyl group to an electrophile in the presence of a palladium catalyst. The general conditions for these reactions include:
The mechanism of action for 3-cyano-4-fluorophenylzinc bromide in cross-coupling reactions involves several key steps:
This mechanism highlights the role of the palladium catalyst in facilitating the reaction and enhancing selectivity.
3-Cyano-4-fluorophenylzinc bromide is extensively used in scientific research for:
The compound's ability to form carbon-carbon bonds makes it an essential reagent in modern synthetic chemistry, facilitating advancements across various fields, including medicinal chemistry and materials science.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5